molecular formula C11H9N5S B12511744 7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B12511744
M. Wt: 243.29 g/mol
InChI Key: LNGIJABQYBEVQT-UHFFFAOYSA-N
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Description

7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound with the molecular formula C11H9N5S. It is known for its unique structure, which includes a thiophene ring and a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of thiophene-2-carbaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure, which combines a thiophene ring with a triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

7-(2-thiophen-2-ylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H9N5S/c12-10-14-11-13-6-5-8(16(11)15-10)3-4-9-2-1-7-17-9/h1-7H,(H2,12,15)

InChI Key

LNGIJABQYBEVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=NC(=NN23)N

Origin of Product

United States

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